N-(4-Azido-2-nitrophenyl)-beta-alanine
Overview
Description
N-(4-Azido-2-nitrophenyl)-beta-alanine is a compound that features both azido and nitro functional groups attached to a phenyl ring, with a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azido-2-nitrophenyl)-beta-alanine typically involves the reaction of 4-nitroaniline with sodium azide in the presence of a suitable solvent such as ethanol or water. The reaction is carried out under reflux conditions at elevated temperatures (around 80°C) for an extended period (e.g., 24 hours) to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Azido-2-nitrophenyl)-beta-alanine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Reduction of Nitro Group: 4-Amino-2-nitrophenyl-beta-alanine.
Reduction of Azido Group: 4-Amino-2-nitrophenyl-beta-alanine.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Azido-2-nitrophenyl)-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and labeling due to its photoactivatable azido group.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Azido-2-nitrophenyl)-beta-alanine involves the formation of a highly reactive nitrene intermediate upon exposure to UV light. This nitrene can insert into C-H and N-H bonds, leading to covalent modifications of biomolecules . The azido group also allows for click chemistry applications, facilitating the attachment of various functional groups to the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate (NAP-taurine)
- N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine
Uniqueness
N-(4-Azido-2-nitrophenyl)-beta-alanine is unique due to its combination of azido and nitro groups, which provide distinct reactivity and versatility in chemical synthesis and biological applications. Its beta-alanine moiety also offers additional functionalization possibilities compared to similar compounds.
Properties
IUPAC Name |
3-(4-azido-2-nitroanilino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c10-13-12-6-1-2-7(8(5-6)14(17)18)11-4-3-9(15)16/h1-2,5,11H,3-4H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDBRCKAXAMLMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568020 | |
Record name | N-(4-Azido-2-nitrophenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-35-2 | |
Record name | N-(4-Azido-2-nitrophenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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